2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one

Lipophilicity Drug-likeness Physicochemical profiling

2-[2-Oxo-2-(piperidin-1-yl)ethyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one (CAS 2097937-13-6) is a heterocyclic small molecule (C₁₄H₁₉N₃O₂S, MW 293.39) that combines a saturated thiopyrano[4,3-c]pyridazin-3-one core with an N-piperidinyl-2-oxoethyl substituent at the N2 position. The core scaffold belongs to a class of compounds that have demonstrated affinity for benzodiazepine receptors and potassium channel modulation, as evidenced by structurally related benzothiopyrano[4,3-c]pyridazinones (Ki 48 nM at benzodiazepine receptor) and pyrido[3',2':5,6]thiopyrano[4,3-c]pyridazin-3-ones.

Molecular Formula C14H19N3O2S
Molecular Weight 293.39
CAS No. 2097937-13-6
Cat. No. B2498854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one
CAS2097937-13-6
Molecular FormulaC14H19N3O2S
Molecular Weight293.39
Structural Identifiers
SMILESC1CCN(CC1)C(=O)CN2C(=O)C=C3CSCCC3=N2
InChIInChI=1S/C14H19N3O2S/c18-13-8-11-10-20-7-4-12(11)15-17(13)9-14(19)16-5-2-1-3-6-16/h8H,1-7,9-10H2
InChIKeyPRGSDIZBCALZNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[2-Oxo-2-(piperidin-1-yl)ethyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one (CAS 2097937-13-6) – Structural Identity and Compound Class


2-[2-Oxo-2-(piperidin-1-yl)ethyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one (CAS 2097937-13-6) is a heterocyclic small molecule (C₁₄H₁₉N₃O₂S, MW 293.39) that combines a saturated thiopyrano[4,3-c]pyridazin-3-one core with an N-piperidinyl-2-oxoethyl substituent at the N2 position . The core scaffold belongs to a class of compounds that have demonstrated affinity for benzodiazepine receptors and potassium channel modulation, as evidenced by structurally related benzothiopyrano[4,3-c]pyridazinones (Ki 48 nM at benzodiazepine receptor) and pyrido[3',2':5,6]thiopyrano[4,3-c]pyridazin-3-ones [1]. The piperidinyl acetamide side chain distinguishes this compound from earlier-generation analogs, introducing a tertiary amide motif that is widely used in medicinal chemistry for tuning pharmacokinetic properties [2].

2-[2-Oxo-2-(piperidin-1-yl)ethyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one – Why N2-Substitution Defines Function


Within the thiopyrano[4,3-c]pyridazin-3-one series, the N2 substituent is the principal driver of both physicochemical properties and biological target engagement. Simply replacing the piperidinyl acetamide with a hydrogen (the parent scaffold), a carboxylic acid, or a smaller acetamide group yields compounds with fundamentally different lipophilicity, hydrogen-bonding capacity, and membrane permeability . The piperidine ring provides a basic tertiary amine center (pKa ~8–9) that can be protonated under physiological conditions, while the amide carbonyl offers an additional hydrogen-bond acceptor site. These features are absent in the parent scaffold and the carboxylic acid analog. Consequently, in-class compounds cannot be interchanged without altering the molecular recognition profile, solubility, and ADME behavior [1]. The quantitative evidence in Section 3 demonstrates that CAS 2097937-13-6 occupies a differentiated property space that is not replicated by its closest commercially available analogs.

2-[2-Oxo-2-(piperidin-1-yl)ethyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one – Head-to-Head Quantitative Differentiation Evidence


Lipophilicity (LogP) Comparison – Target Compound vs. Parent Thiopyrano[4,3-c]pyridazin-3-one Scaffold

The target compound incorporates a piperidinyl acetamide side chain that substantially increases calculated lipophilicity relative to the unsubstituted parent scaffold. The parent 2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one (CAS 1269531-18-1) has a reported computed LogP of 0.97 . While experimentally measured LogP for CAS 2097937-13-6 is not published, additive fragment-based calculation (adding the piperidinyl acetamide group with an estimated contribution of +0.8 to +1.2 log units) places the target compound in the LogP range of approximately 1.8–2.2, which is more favorable for passive membrane permeability while remaining within drug-like space (LogP <5) [1]. This represents a calculated difference of +0.8 to +1.2 log units versus the parent scaffold.

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) Comparison – Target Compound vs. Simplified Pyridazinone Analog

The target compound adds a sulfur-containing saturated ring to the pyridazinone core, which differentiates it from the simpler pyridazin-3(2H)-one analog (2-(2-oxo-2-(piperidin-1-yl)ethyl)pyridazin-3(2H)-one, PubChem CID 45548745) that lacks the thiopyrano ring. The simpler analog has a computed TPSA of 53 Ų (PubChem) [1]. The target compound, bearing the additional thiopyrano sulfur and two methylene groups, is expected to have a slightly higher TPSA (estimated ~55–65 Ų) due to the sulfur atom contribution, while remaining well below the 140 Ų threshold associated with poor oral absorption and below the 90 Ų threshold for blood-brain barrier penetration [2]. The addition of sulfur also increases molecular weight from 221.26 Da (simpler analog) to 293.39 Da (target compound), a difference of +72.13 Da that moves the compound closer to the center of drug-like chemical space (MW 300–500) .

Polar surface area Membrane permeability Blood-brain barrier penetration

Hydrogen Bond Donor Count – Target Compound (0 HBD) vs. Carboxylic Acid Analog (1 HBD)

The target compound differs from the carboxylic acid analog 2-{3-oxo-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-2-yl}acetic acid (CAS 1383626-35-4) by replacement of the –OH group with a piperidine ring, eliminating the sole hydrogen bond donor (HBD). The acid analog has 1 HBD and 4 HBA (hydrogen bond acceptors) . The target compound has 0 HBD and 5 HBA (three from the pyridazinone core and amide, two from the piperidine nitrogen and sulfur, though sulfur is a weak HBA). In multiple validated drug-likeness models, reducing HBD count from 1 to 0 is associated with improved passive permeability across Caco-2 monolayers and reduced susceptibility to Phase II glucuronidation [1]. The absence of a carboxylic acid also eliminates pH-dependent solubility and the potential for acyl glucuronide formation, a known source of idiosyncratic toxicity [2].

Hydrogen bonding Permeability Metabolic stability

Structural Complexity and Rotatable Bond Count – Target Compound vs. Parent Scaffold

The target compound introduces rotatable bonds via the N2–CH₂–C(=O)–N linker that are absent in the rigid parent scaffold (0 rotatable bonds) . The target compound has an estimated 3–4 rotatable bonds (N2–CH₂, CH₂–C(=O), C(=O)–N, and limited rotation within the piperidine ring). This increase in conformational flexibility can be advantageous for induced-fit binding to protein targets, as the compound can adopt multiple low-energy conformations. However, excessive rotatable bonds (>10) are detrimental to oral bioavailability [1]. At 3–4 rotatable bonds, the target compound remains well within the favorable range (<7 rotatable bonds is considered optimal for oral drugs). The simpler 2-(2-oxo-2-(piperidin-1-yl)ethyl)pyridazin-3(2H)-one analog has only 2 rotatable bonds [2], indicating that the target compound strikes a balance between the overly rigid parent scaffold and overly flexible analogues.

Rotatable bonds Conformational flexibility Binding entropy

Class-Level Benzodiazepine Receptor Affinity – Thiopyrano[4,3-c]pyridazinone Scaffold vs. Benzothiopyrano Analogues

While target-specific benzodiazepine receptor binding data for CAS 2097937-13-6 are not published, the structurally related pyrido[3',2':5,6]thiopyrano[4,3-c]pyridazin-3-one derivatives (compounds 8–13) demonstrated binding affinity in the micromolar to submicromolar range (Ki values reported for the series) at the benzodiazepine receptor in bovine cortical membranes [1]. Furthermore, the benzothiopyrano[4,3-c]pyridazin-3-one analog 2-(4-chlorophenyl)-4a,5-dihydro-2H-(1)benzothiopyrano[4,3-c]pyridazin-3(4H)-one (16b) exhibited a Ki of 48 nM in vitro and an ED50 of 12.4 mg/kg (p.o.) in an in vivo bicuculline-induced convulsion model [2]. The target compound differentiates from these analogues through its N2-piperidinyl acetamide substituent, which introduces a basic amine (pKa ~8–9) absent in the aryl-substituted benzothiopyrano[4,3-c]pyridazinones. This protonatable center may confer pH-dependent receptor binding or altered CNS distribution not achievable with neutral analogues [3].

Benzodiazepine receptor Anxiolytic CNS pharmacology

2-[2-Oxo-2-(piperidin-1-yl)ethyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one – Evidence-Backed Application Scenarios for Scientific Procurement


CNS Drug Discovery: Benzodiazepine Receptor or Ion Channel Modulator Hit Identification

Based on class-level evidence that thiopyrano[4,3-c]pyridazinone scaffolds engage benzodiazepine receptors with submicromolar affinity [1] and the patent disclosure of piperidine-containing thiopyrano compounds as potassium channel openers [2], CAS 2097937-13-6 is a suitable entry point for CNS-focused hit-finding campaigns. Its 0 HBD count and estimated LogP of 1.8–2.2 place it within the favorable CNS drug-like property space (MW <400, TPSA <90 Ų), as supported by the cross-study comparison in Section 3, Evidence Item 2. Researchers requiring a screened compound library for GABAergic or ion channel targets should prioritize this scaffold over the carboxylic acid analog (which carries acyl glucuronide risk, per Evidence Item 3) or the parent scaffold (which lacks the basic amine handle for potential receptor interactions, per Evidence Item 5).

Medicinal Chemistry SAR Expansion: N2-Position Derivatization Starting Point

The piperidinyl acetamide group provides a synthetically accessible handle for further derivatization. The tertiary amide is stable under most reaction conditions, and the piperidine nitrogen can be alkylated or acylated to generate focused libraries. As shown in Section 3, Evidence Item 4, the target compound has a favorable rotatable bond count (3–4) that balances rigidity and flexibility. For medicinal chemistry teams seeking a core scaffold that can be rapidly diversified at the N2 position, this compound offers advantages over the rigid parent scaffold (0 rotatable bonds, limited SAR vectors) and the simpler pyridazinone analog (only 2 rotatable bonds, no thiopyrano sulfur for additional interactions). Procurement of gram quantities enables both SAR exploration and preliminary ADME profiling.

Permeability and Transporter Assay Development: Model Compound with Zero HBD

The absence of hydrogen bond donors distinguishes CAS 2097937-13-6 from the carboxylic acid analog (1 HBD) and makes it an ideal model compound for calibrating permeability assays (e.g., PAMPA, Caco-2, MDCK). As discussed in Section 3, Evidence Item 3, zero HBD count is strongly correlated with improved passive transcellular permeability. Laboratories establishing or validating permeability screening workflows can use this compound as a 'medium-permeability' calibrator (estimated LogP 1.8–2.2, 0 HBD, TPSA ~55–65 Ų) positioned between high-permeability controls (e.g., propranolol) and low-permeability markers (e.g., atenolol). This fills a gap commonly encountered when only acidic or highly lipophilic calibrators are available.

Fragment-Based Drug Design (FBDD) and Structure-Based Optimization

With a molecular weight of 293.39 Da, the compound sits at the upper boundary of fragment-like space (MW <300) and the lower boundary of lead-like space. This 'fragment-to-lead' transition zone is critical for FBDD programs. The 3–4 rotatable bonds provide sufficient conformational sampling for protein target engagement while maintaining ligand efficiency. The thiopyrano sulfur atom offers unique electron density features detectable by X-ray crystallography, aiding in binding mode determination. For structural biology groups conducting fragment screening by X-ray crystallography or NMR, this compound provides a sulfur-containing anomalous scattering center that the simpler pyridazinone analog (no sulfur) lacks, as evidenced by the structural comparison in Section 3, Evidence Item 2.

Quote Request

Request a Quote for 2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.